4-Chloro-3-ethoxyaniline
Overview
Description
4-Chloro-3-ethoxyaniline is a chemical compound with the molecular formula C8H10ClNO . It has an average mass of 171.624 Da and a monoisotopic mass of 171.045090 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and an amine group . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 287.5±20.0 °C at 760 mmHg, and a flash point of 127.7±21.8 °C . It has a molar refractivity of 46.7±0.3 cm³, a polar surface area of 35 Ų, and a molar volume of 144.2±3.0 cm³ .Scientific Research Applications
Oxidation and Reaction Studies
- 4-Ethoxyaniline, a related compound to 4-Chloro-3-ethoxyaniline, is oxidized by peroxidases to form several products, including compounds that react with N-acetylcysteine, indicating its potential use in studying enzyme reactions and oxidation processes in biochemistry (Lindqvist, Kenne, & Lindeke, 1991).
Synthesis and Chemical Transformations
- Microwave-mediated reduction techniques have shown that compounds like 2-chloro-1-fluoro-4-nitrobenzene can be transformed into derivatives like 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline, demonstrating the utility of this compound in organic synthesis (Spencer et al., 2008).
Crystal Structure Analysis
- Comparative studies of crystal structures involving derivatives like 4-(4′-Iodo)phenoxyaniline, which are structurally similar to this compound, help in understanding isomorphism in chemistry (Dey & Desiraju, 2004).
Biotechnological Applications
- Rhodococcus erythropolis, a bacterial strain, was found to convert compounds like 4-chloro-3-hydroxybutyronitrile, chemically related to this compound, demonstrating its potential in biotechnological applications like drug synthesis (Park, Uhm, & Kim, 2008).
Environmental Chemistry
- The metabolism of compounds like 3-chloro-4-methoxyaniline in soil demonstrates the environmental chemistry aspects of chloro-ethoxyanilines, highlighting their behavior and transformation in ecological systems (Briggs & Ogilvie, 1971).
Dielectric Studies
- Studies on the dielectric relaxation time of molecules like 4 Ethoxyaniline offer insights into the physical properties of this compound-related compounds, which can be relevant in material science and electronics (Singh, 2017).
Photophysical Research
- Investigations into the photochemical reactions of primary aromatic amines, including compounds like 4-ethoxyaniline, with chloromethanes, provide essential data for understanding the photophysical properties of similar compounds (Boszczyk & Latowski, 1989).
Microbial Biodegradation
- Research on the biodegradation of chloro-nitroaniline compounds by bacteria such as Rhodococcus sp. illustrates the ecological and bioremediation potential of microbes in degrading complex organic pollutants related to this compound (Khan et al., 2013).
Safety and Hazards
4-Chloro-3-ethoxyaniline is considered hazardous. Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
4-chloro-3-ethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQWIIGQFDFTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674586 | |
Record name | 4-Chloro-3-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852854-42-3 | |
Record name | 4-Chloro-3-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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